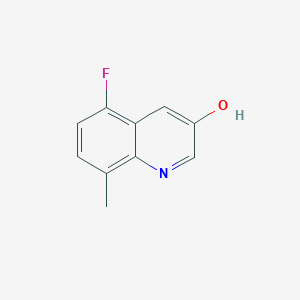
5-Fluoro-8-methylquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-8-methylquinolin-3-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and industry . The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-8-methylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors followed by fluorination. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to ensure efficient and environmentally friendly synthesis .
Analyse Chemischer Reaktionen
5-Fluoro-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions, such as the displacement of the fluorine atom, are common.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-8-methylquinolin-3-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-8-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may inhibit topoisomerase II, preventing DNA replication and inducing cell death .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-8-methylquinolin-3-ol can be compared with other fluorinated quinolines, such as:
5-Fluoroquinoline: Similar in structure but lacks the methyl and hydroxyl groups.
6-Fluoroquinoline: Fluorine atom is positioned differently, leading to variations in biological activity.
8-Fluoroquinoline: Similar to this compound but without the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biologische Aktivität
5-Fluoro-8-methylquinolin-3-ol is a fluorinated derivative of quinoline, notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the treatment of diseases such as malaria and cancer. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring. The structural characteristics contribute to its unique biological properties, making it a subject of interest in various research fields.
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 5-Fluoroquinoline | Lacks methyl and hydroxyl groups | Simpler structure; less biological activity |
| 6-Fluoroquinoline | Fluorine positioned differently | Variations in reactivity and biological activity |
| 8-Fluoroquinoline | Similar structure but without methyl group | Different biological properties due to substitution |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial DNA replication and repair, leading to cell death. This mechanism is crucial for its efficacy against various bacterial strains, including multidrug-resistant pathogens.
Anticancer Activity
The compound has also demonstrated anticancer properties. In vitro studies reveal that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown effectiveness against leukemia cells with an ID50 value indicating potent cytotoxicity . Further studies are needed to elucidate the specific pathways involved in its anticancer action.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The compound inhibits enzymes critical for DNA synthesis, which is essential for bacterial survival and cancer cell proliferation.
- Metal Ion Interaction : Its interactions with metal ions may enhance its catalytic properties, making it useful in various chemical processes.
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it had an ID50 of approximately 1×10−7M against both strains, showcasing its potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Studies : In another study focusing on leukemia L-1210 cells, this compound displayed significant cytotoxicity with an ID50 of 1×10−5M. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Comparative Analysis with Similar Compounds
Comparative studies highlight how the unique substitution pattern of this compound differentiates it from other quinoline derivatives:
- 5-Fluoroquinoline : Lacks the methyl group and shows reduced biological activity.
- 6-Fluoroquinoline : Exhibits different reactivity profiles due to the position of the fluorine atom.
These differences underscore the significance of structural modifications in enhancing biological activity.
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
5-fluoro-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-9(11)8-4-7(13)5-12-10(6)8/h2-5,13H,1H3 |
InChI-Schlüssel |
GUVJQHASORDIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)F)C=C(C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















